2,4-二氯-6-环丙基-5-氟嘧啶

描述

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a compound that is likely to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of fluoropyrimidines, 5-fluorouracil (5-FU), is well-known in medicinal chemistry for its anticancer properties . Although the specific compound is not directly mentioned in the provided papers, its structure suggests potential biological activity, possibly as a kinase inhibitor or as an intermediate in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related fluoropyrimidine compounds typically involves the use of starting materials such as α-CF3 aryl ketones and amidine hydrochlorides to produce 2,6-disubstituted 4-fluoropyrimidines under mild conditions with good yields . Another approach for synthesizing disubstituted fluoropyrimidines includes regioselective substitution at the pyrimidine ring, followed by amide formation . For compounds with a cyclopropyl group, a three-component condensation reaction involving a cyclopropylpyrimidin carbaldehyde, anilines, and phosphites has been used, catalyzed by phosphomolybdic acid .

Molecular Structure Analysis

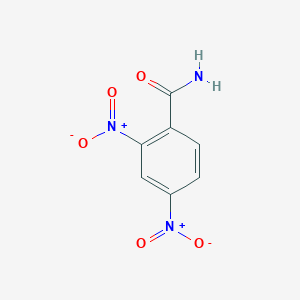

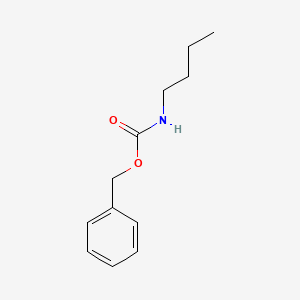

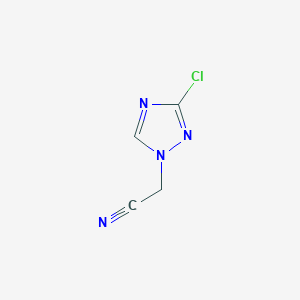

The molecular structure of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine would consist of a pyrimidine ring with fluorine, chlorine, and a cyclopropyl group as substituents. The presence of these groups can significantly affect the electronic distribution and chemical reactivity of the molecule. The fluorine atom, being highly electronegative, would influence the acidity of adjacent hydrogen atoms and potentially increase the compound's metabolic stability .

Chemical Reactions Analysis

Fluoropyrimidines can undergo various chemical reactions, including substitutions and coupling reactions, to form more complex structures. For example, 5-fluoropyrimidine derivatives have been used as intermediates in the synthesis of kinase inhibitors, where substituents are introduced via palladium-catalyzed reactions . The presence of chlorine atoms in the pyrimidine ring could also facilitate further substitution reactions due to their good leaving group ability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine would be influenced by its substituents. The compound is likely to be solid at room temperature, with specific melting and boiling points that would require empirical determination. The presence of halogens suggests that the compound would have a relatively high molecular weight and may exhibit significant lipophilicity, which could affect its solubility and pharmacokinetic properties . The cyclopropyl group could confer additional steric hindrance, influencing the compound's reactivity and biological activity .

科学研究应用

合成和激酶抑制

2,4-二取代-5-氟嘧啶,各种抗癌剂中的核心结构,已被用于合成可能作为激酶抑制剂发挥作用的新型化合物。这包括 5-氟嘧啶-2-羧酰胺和 5-氟嘧啶-4-羧酰胺的合成,这是通过一系列区域选择性取代和酰胺制备实现的。这些化合物是一个旨在发现激酶抑制剂的计划的一部分 (Wada 等人,2012 年)。

合成和从废水中回收

2,4-二氯-5-氟嘧啶的制备包括在 N,N-二甲基苯胺存在下用磷酰氯与 5-氟尿嘧啶反应。该过程还包括从废水中回收 DMA,突出了化学合成中对环境负责的方法 (Yongfeng 等人,2015 年)。

嘧啶反应和哌啶解

对嘧啶反应的研究,包括各种氟嘧啶衍生物的合成,显示出与其他卤代嘧啶相比显着的反应性差异。这项研究提供了对这些化合物在科学研究中的化学性质和潜在应用的宝贵见解 (Brown & Waring,1974 年)。

抗菌剂中的合成

已探索与 2,4-二氯-6-环丙基-5-氟嘧啶密切相关的 1-环丙基和 1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物的合成,以用于潜在的抗菌剂 (Miyamoto 等人,1987 年)。

伏立康唑合成

在广谱抗真菌剂伏立康唑的合成中,使用 5-氟嘧啶衍生物。该研究详细阐述了非对映选择性反应过程和嘧啶伴侣的合成路线,展示了该化合物在药物开发中的重要性 (Butters 等人,2001 年)。

安全和危害

This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and eye protection, and ensuring good ventilation .

作用机制

Target of Action

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a synthetic compound that has been identified as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins, thus regulating their function.

Mode of Action

The compound interacts with its target kinases by binding to the ATP-binding site, which is the region of the kinase where ATP (the molecule that provides energy for phosphorylation) binds. By occupying this site, 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine prevents ATP from binding, thus inhibiting the kinase’s ability to phosphorylate other proteins .

Biochemical Pathways

The inhibition of kinases by 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine affects multiple biochemical pathways. These include pathways involved in cell growth and division, apoptosis (programmed cell death), and cell signaling. The exact pathways affected would depend on the specific kinases that the compound targets .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine’s action would depend on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and division, induce apoptosis, and disrupt cell signaling pathways. This can lead to the death of cancer cells, for example, if the compound is used as a cancer therapeutic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine. For instance, the pH of the stomach can affect the compound’s absorption, and the presence of certain enzymes in the liver can influence its metabolism. Additionally, factors such as temperature and light exposure can affect the compound’s stability .

属性

IUPAC Name |

2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2/c8-6-4(10)5(3-1-2-3)11-7(9)12-6/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOTWAMPYCFXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC(=N2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240316 | |

| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine | |

CAS RN |

1416438-39-5 | |

| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)